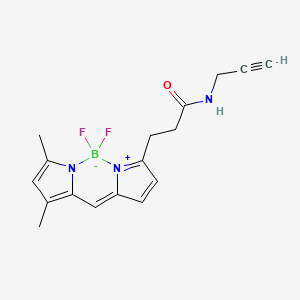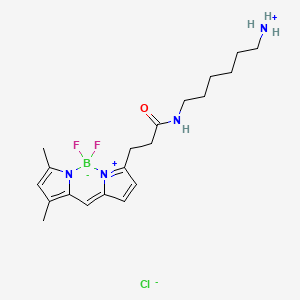![molecular formula C48H55N11O10 B606048 4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propoxy]ethoxy]ethoxy]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide CAS No. 2140289-17-2](/img/structure/B606048.png)
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propoxy]ethoxy]ethoxy]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BETd-246 is a second-generation, PROTAC-based BET bromodomain inhibitor. It is designed to target and degrade BET proteins, which are epigenetic readers involved in the regulation of gene transcription. BETd-246 has shown superior selectivity, potency, and antitumor activity, particularly in the context of triple-negative breast cancer .
Preparation Methods
BETd-246 is synthesized using PROTAC technology, which involves linking a ligand for Cereblon to a ligand for BET proteins. The synthetic route typically involves multiple steps, including the preparation of the individual ligands and their subsequent conjugation. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the desired product is obtained with high purity . Industrial production methods for BETd-246 would likely involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and efficacy.
Chemical Reactions Analysis
BETd-246 undergoes several types of chemical reactions, including:
Degradation Reactions: BETd-246 induces the degradation of BET proteins (BRD2, BRD3, and BRD4) in a dose-dependent manner.
Apoptosis Induction: It triggers apoptosis in cancer cells by downregulating the MCL1 protein.
Cell Cycle Arrest: BETd-246 causes pronounced cell cycle arrest in triple-negative breast cancer cell lines.
Common reagents and conditions used in these reactions include nanomolar concentrations of BETd-246, specific cell lines (e.g., MDA-MB-468), and incubation times ranging from 1 to 48 hours . The major products formed from these reactions are degraded BET proteins and apoptotic cancer cells.
Scientific Research Applications
BETd-246 has a wide range of scientific research applications, including:
Cancer Research: BETd-246 has shown significant antitumor activity in triple-negative breast cancer models, making it a promising candidate for targeted cancer therapy.
Drug Development: BETd-246 serves as a model compound for developing new PROTAC-based therapeutics targeting other epigenetic readers, writers, and erasers.
Mechanism of Action
BETd-246 exerts its effects by inducing the degradation of BET proteins through the PROTAC mechanism. It binds to BET proteins and recruits the E3 ubiquitin ligase Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of BET proteins . This degradation results in the downregulation of genes involved in cell proliferation and survival, such as MCL1, thereby inducing apoptosis and inhibiting tumor growth .
Comparison with Similar Compounds
BETd-246 is compared with other BET inhibitors and degraders, such as BETi-211 and BETd-260. BETd-246 is more potent and effective in degrading BET proteins and inducing apoptosis in cancer cells than BETi-211 . BETd-260, an optimized analogue of BETd-246, also shows strong antitumor activity but may have different pharmacokinetic properties . Other similar compounds include various PROTAC-based degraders targeting different epigenetic proteins, such as von Hippel-Lindau (VHL) and MDM2 .
Properties
IUPAC Name |
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propoxy]ethoxy]ethoxy]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H55N11O10/c1-5-58-37(25-33(56-58)28-11-12-28)52-43-41-30-24-36(65-4)31(39-26(2)57-69-27(39)3)23-34(30)51-42(41)54-44(55-43)46(62)50-16-8-18-67-20-22-68-21-19-66-17-7-15-49-32-10-6-9-29-40(32)48(64)59(47(29)63)35-13-14-38(60)53-45(35)61/h6,9-10,23-25,28,35,49H,5,7-8,11-22H2,1-4H3,(H,50,62)(H,53,60,61)(H2,51,52,54,55) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJMFVWHCPNMRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCOCCOCCOCCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H55N11O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
946.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


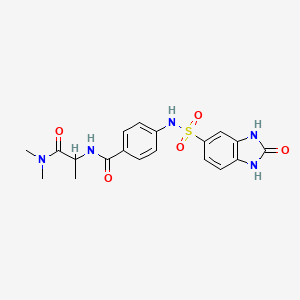
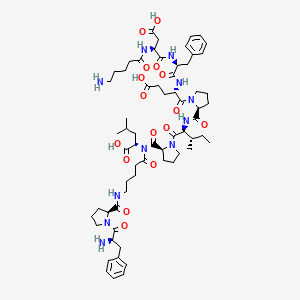
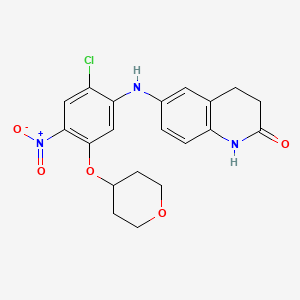
![N-(3-azidopropyl)-2-[4-[(E)-2-(2-fluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;fluoride](/img/structure/B605983.png)
![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B605984.png)
